

In Vitro Characterization of DBPR108: A Potent and Selective DPP-4 Inhibitor

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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DBPR108, also known as prusogliptin, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, **DBPR108** prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides a comprehensive overview of the in vitro characterization of **DBPR108**, focusing on its inhibitory potency, selectivity, and the methodologies employed in its evaluation.

Data Presentation

The inhibitory activity and selectivity of **DBPR108** have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of **DBPR108** against DPP-4

Parameter	Value	Species/Source	Reference
IC50	15 nM	Not Specified	[4]
IC50 Range	4.1 - 20.4 nM	Human, Rodent, Dog, Monkey Plasma	[3]

Table 2: In Vitro Selectivity Profile of **DBPR108**

Enzyme	IC50	Selectivity vs. DPP-4	Reference
DPP-2	> 50 μ M	> 3333-fold	[5]
DPP-8	> 50 μ M	> 3333-fold	[4][5]
DPP-9	> 50 μ M	> 3333-fold	[4][5]
Fibroblast Activation Protein (FAP)	> 50 μ M	> 3333-fold	[2][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific conditions for the in vitro characterization of **DBPR108** are not exhaustively detailed in the public domain, the following represents a standard and widely accepted methodology for assessing DPP-4 inhibition and selectivity.

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay determines the concentration of an inhibitor required to reduce the activity of DPP-4 by 50% (IC50).

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)
- **DBPR108** (or other test compounds)
- Positive control (e.g., a known DPP-4 inhibitor)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of **DBPR108** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the **DBPR108** stock solution in the assay buffer to create a range of test concentrations.
- Add a fixed volume of the DPP-4 enzyme solution to each well of the 96-well plate.
- Add the serially diluted **DBPR108** solutions to the respective wells. Include wells with assay buffer only (negative control) and wells with the positive control.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated upon the cleavage of the AMC moiety from the substrate by DPP-4.
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of **DBPR108**.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC₅₀ value.

Selectivity Assays

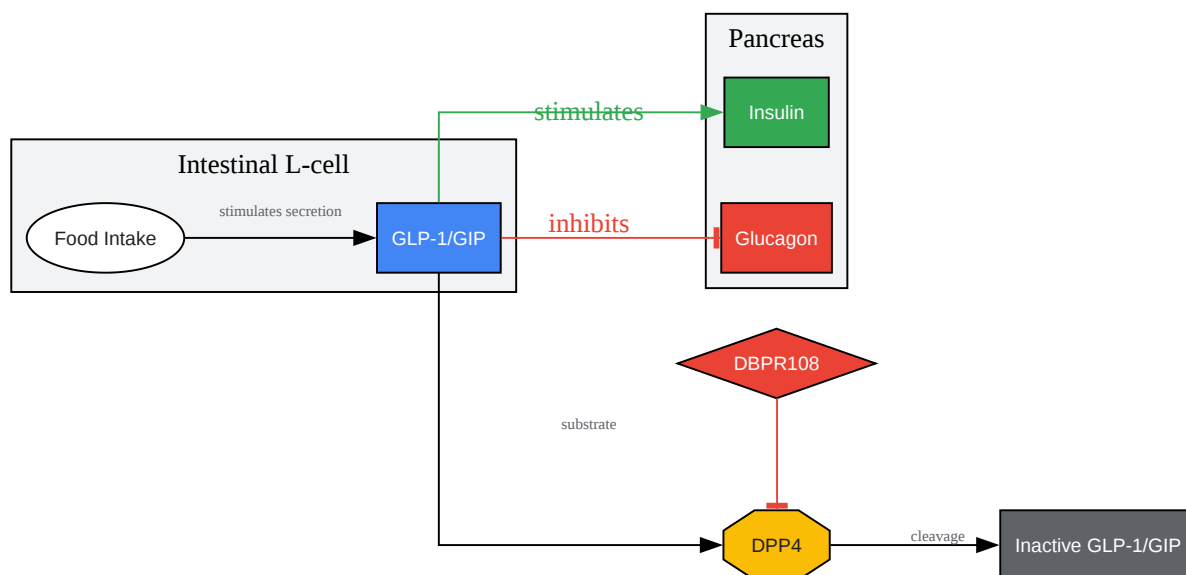
To determine the selectivity of **DBPR108**, similar enzymatic assays are performed using other related proteases such as DPP-2, DPP-8, DPP-9, and FAP.

Procedure:

- The general procedure is analogous to the DPP-4 inhibition assay.
- Replace the DPP-4 enzyme with the respective protease (DPP-2, DPP-8, DPP-9, or FAP).
- Use a substrate that is appropriate for the specific enzyme being tested. For FAP, a substrate like Ac-Gly-Pro-AMC can be used.[\[6\]](#)
- Determine the IC₅₀ value of **DBPR108** for each of these enzymes.
- Calculate the selectivity index by dividing the IC₅₀ value for the off-target enzyme by the IC₅₀ value for DPP-4.

Mandatory Visualizations

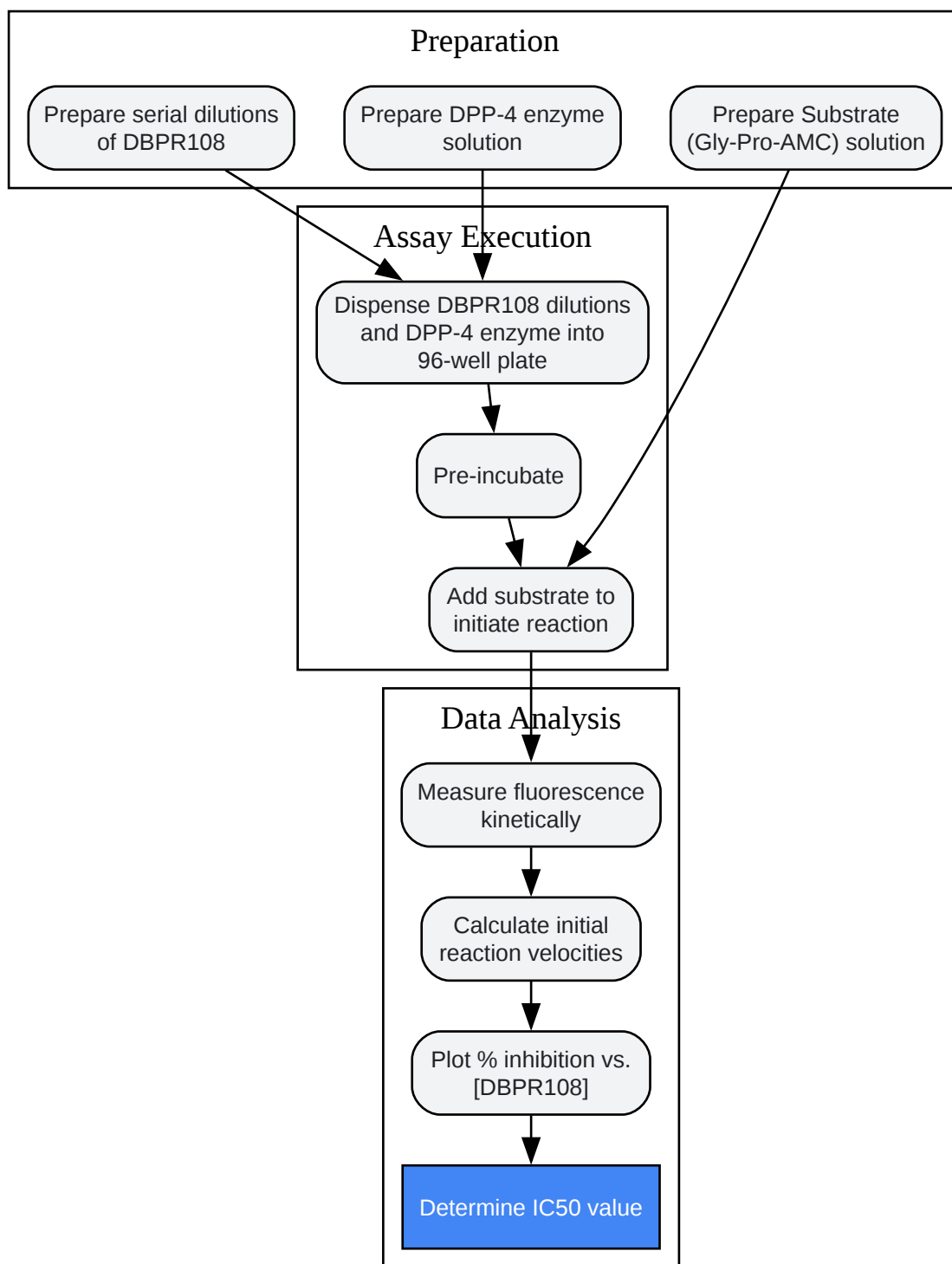
Signaling Pathway of DPP-4 Inhibition



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Caption: Mechanism of action of **DBPR108** in inhibiting DPP-4 and its downstream effects.

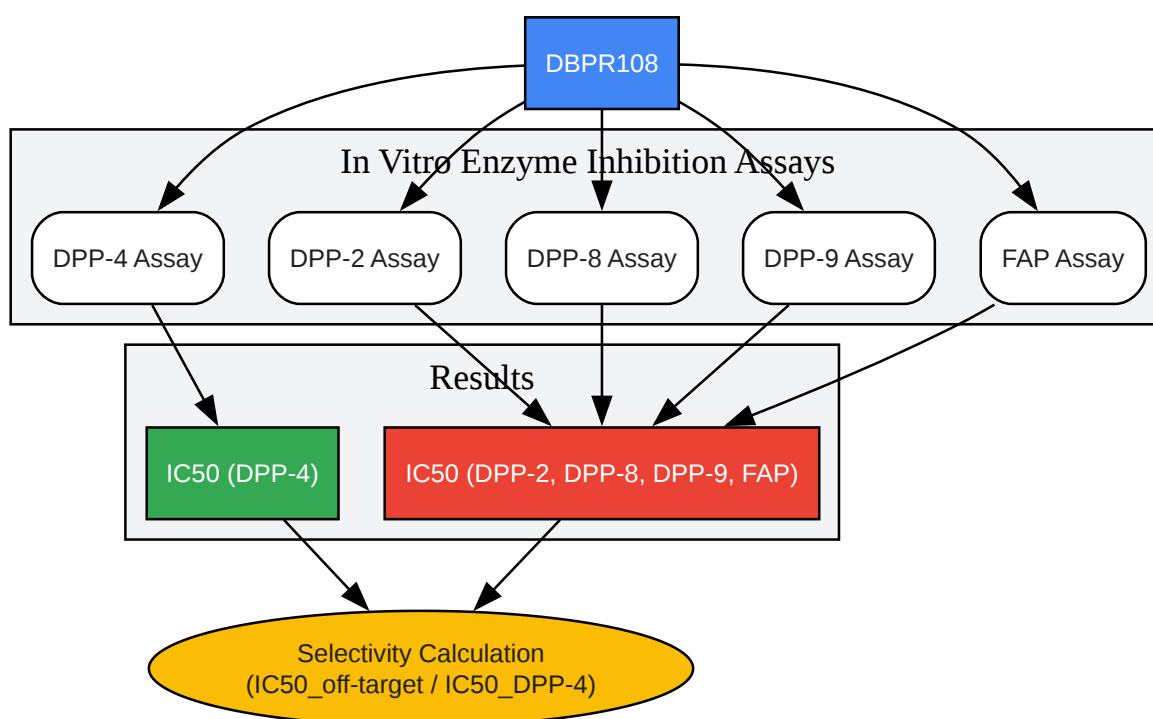
Experimental Workflow for DPP-4 Inhibition Assay



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Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Logical Relationship for Selectivity Assessment



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Caption: Logical flow for determining the selectivity of **DBPR108**.

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